molecular formula C22H20O4 B187066 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone CAS No. 18065-05-9

1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone

Cat. No. B187066
CAS RN: 18065-05-9
M. Wt: 348.4 g/mol
InChI Key: HEHTYXOPJQUNOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the starting material 2,4-dibenzyloxy benzaldehyde has been prepared on the basis of Williamson synthesis of ether, from the reaction of 2,4-dihydroxy benzaldehyde and 4-chlorobenzylchloride .


Molecular Structure Analysis

The molecular formula of “1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone” is C22H20O3 . The average mass is 332.392 Da and the monoisotopic mass is 332.141235 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 511.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.2±3.0 kJ/mol and the flash point is 255.5±13.8 °C . The index of refraction is 1.595 and the molar refractivity is 98.6±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Electrochemical Synthesis : A study by Amani and Nematollahi (2012) focused on the electrochemical synthesis of new arylthiobenzazoles, utilizing compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This research contributes to the development of novel electrochemical methods for synthesizing complex organic compounds (Amani & Nematollahi, 2012).

  • Synthesis of Pyrazoline Compounds : Hasan and Jaff (2019) described the synthesis of new pyrazoline compounds derived from azo chalcones, including compounds related to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. This is significant for the development of new organic compounds with potential applications in various fields (Hasan & Jaff, 2019).

  • Lead(II) Extraction : Hayashita et al. (1999) researched the synthesis of compounds with pseudo-18-crown-6 frameworks for selective Lead(II) extraction. This study contributes to environmental chemistry and the development of selective extraction agents for heavy metals (Hayashita et al., 1999).

  • Synthesis of Bis(1H -Indol-3-yl)ethanones : Mosslemin and Movahhed (2012) conducted research on the efficient synthesis of bis(1H-indol-3-yl)ethanones, which can have implications in pharmaceutical and synthetic organic chemistry (Mosslemin & Movahhed, 2012).

  • Redox Reactions of Alkanes : Boulos, Ewies, and Fahmy (2013) studied the redox reaction of 1,2-bis(diphenylphosphino) alkanes, highlighting the importance of these reactions in understanding and developing redox processes in organic chemistry (Boulos, Ewies, & Fahmy, 2013).

  • Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating the potential applications of these compounds in pharmaceuticals and drug research (Wanjari, 2020).

  • Synthesis of Isoxazoles : Olivera et al. (2000) described the synthesis of new 1,2-bis(o-haloaryl)ethanones for the synthesis of isoxazoles, contributing to the development of novel heterocyclic compounds (Olivera et al., 2000).

  • Antimicrobial Activity of Chalcone Derivatives : Umapathi et al. (2021) synthesized chalcone-based bis 1,4-disubstituted 1,2,3-triazole heterocyclic molecules and evaluated their antimicrobial effects, indicating the importance of such compounds in antimicrobial research (Umapathi et al., 2021).

properties

IUPAC Name

1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-16(23)22-20(24)12-19(25-14-17-8-4-2-5-9-17)13-21(22)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHTYXOPJQUNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473896
Record name 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone

CAS RN

18065-05-9
Record name 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2′,4′,6′-trihydroxyacetophenone monohydrate (5 g) and potassium carbonate (7.42 g) in N,N-dimethylformamide (100 mL) was added benzyl bromide (6.39 mL) under ice-cooling, and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=10/1-5/1) to give 2′,4′-dibenzyloxy-6′-hydroxyacetophenone (5.71 g). This material was suspended in ethanol (45 mL)-water (15 mL). To the suspension was added potassium hydroxide (11.0 g), and the mixture was stirred at room temperature for 10 minutes. Benzaldehyde (2.51 mL) was added to the mixture, and the resulting mixture was stirred at room temperature for 15 hours. The reaction mixture was acidified by addition of concentrated hydrochloric acid, and the precipitated crystals were collected by filtration. The crystals were washed with water and dried under reduced pressure to give 2′,4′-dibenzyloxy-6′-hydroxychalcone (4.85 g). This material was dissolved in N,N-dimethylformamide (40 mL)-acetone (12 mL). To the solution were added potassium carbonate (2.3 g) and methyl bromoacetate (1.1 mL), and the mixture was stirred at room temperature for 8 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with diethylether. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in methanol (30 mL). To the solution was added 10% palladium-carbon powder (0.5 g), and the mixture was stirred at room temperature under a hydrogen atmosphere overnight. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1-2/1) to give the title compound (2.26 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2′,4′,6′-trihydroxyacetophenone (20 g, 0.12 mol, dried in the oven at 140° C.) and anhydrous potassium carbonate (50 g, 0.36 mol) in hexamethylphosphoramide (160 mL) was treated with benzyl chloride (30 mL, 0.26 mol), and the suspension heated at 90-93° C., under an argon atmosphere, for 1.5 h. The mixture was then cooled and filtered. The filtrate was added to 300 mL ice-cold water and acidified to pH 4 with 6N hydrochloric acid. The resulting suspension was heated to 70° C. for 1 h, and then cooled at 4° C. for 16 h. The deposited sticky solid was filtered off and washed with water. This solid was air-dried, and recrystallized from boiling methanol/acetone (2:1). Cooling the solution afforded the product 8 as off-white crystals (27.55 g, 66.5% yield). 1H NMR (300 MHz, CDCl3): δ 2.56 (s, 3H, CH3), 5.06 (s, 4H, CH2), 6.10 and 6.16 (2s, 2H, 3′,5′-Ar—H), 7.40 (m, 10H, Ar—H), 14.01 (s, 1H, OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
66.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Jian, J Fan, H Yang, P Lan, M Li, P Liu… - Journal of natural …, 2018 - ACS Publications
The first total synthesis of the antiviral flavonoid houttuynoid A (1) has been achieved from aryl ketone 6 and benzofuran aldehyde 5 in nine linear steps. The C 6 –C 3 –C 6 structure of …
Number of citations: 24 pubs.acs.org
B Nay, V Arnaudinaud… - European Journal of …, 2001 - Wiley Online Library
In this paper gram‐scale asymmetric total syntheses of pure (+)‐4‐[ 13 C]catechin (1) and (−)‐4‐[ 13 C]epicatechin (2) are described. Labelling was introduced through acylation of a …
KA Smith - 2010 - ukzn-dspace.ukzn.ac.za
The research presented in this study combines natural product chemistry with organic synthesis. The natural product research involved a phytochemical investigation of a South African …
Number of citations: 7 ukzn-dspace.ukzn.ac.za
O Pickard - 2014 - eprints.soton.ac.uk
Cardiovascular disease is a major killer worldwide and it is becoming clear the significance of our diet in curbing the disease. Green tea is one of the most widely consumed beverages …
Number of citations: 2 eprints.soton.ac.uk
GB Liu, JL Xu, M Geng, R Xu, RR Hui, JW Zhao… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of diphenolic chromone derivatives were synthesized and their inhibitory activity on nitric oxide (NO) production and cytotoxicity were evaluated using LPS-activated …
Number of citations: 45 www.sciencedirect.com
SY Cho, MK Kim, H Mok, H Choo… - Journal of agricultural …, 2012 - ACS Publications
An oxidative property has endowed quercetin with numerous biological benefits, and some of quercetin’s biological activities may be related, at least partly, to its antioxidant activity. On …
Number of citations: 18 pubs.acs.org
Z Gao, Y Ma, D Zhao, X Zhang, H Zhou, H Liu… - Biochemical …, 2014 - Elsevier
Strategy on activated T cells is an effective treatment for T cell mediated diseases. By using a synthesized chromone derivative, we examined its effects on the activated T cells. This …
Number of citations: 9 www.sciencedirect.com
SM Umer, S Shamim, KM Khan, RSZ Saleem - Life, 2023 - mdpi.com
Flavonoids, isoflavonoids, neoflavonoids, and their various subcategories are polyphenolics–an extensive class of natural products. These compounds are bioactive and display …
Number of citations: 7 www.mdpi.com
VB Baron - 2014 - search.proquest.com
Biflavonoids form a ubiquitous class of compounds in nature, which are well known for their numerous medicinal benefits. Biflavonoids such as chamaejasmine and isochamaejasmine …
Number of citations: 2 search.proquest.com
T Nakatsuka, Y Tomimori, Y Fukuda… - Bioorganic & medicinal …, 2004 - Elsevier
The first total synthesis of structurally unique flavonoids 1a and 1b is described. These compounds showed very strong anti-inflammatory effect against delayed hypersensitivity in a …
Number of citations: 49 www.sciencedirect.com

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